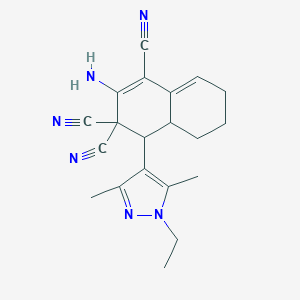
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, also known as ECO-3, is a compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylates and has been synthesized using various methods. In
Applications De Recherche Scientifique
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been studied for its potential applications in various scientific research areas, including cancer research and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been shown to have potential as a neuroprotective agent and to improve cognitive function.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the activation of cellular defense mechanisms against oxidative stress. In addition, this compound has been shown to improve cognitive function and to have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments, including its high purity and good yields during synthesis. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for research on ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, including further studies on its mechanism of action, potential side effects, and toxicity. In addition, this compound could be studied for its potential applications in other areas, such as cardiovascular disease and inflammation. Overall, this compound shows promise as a compound with potential applications in various scientific research areas.
Méthodes De Synthèse
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with ethyl 2-bromo-4-oxothiophene-3-carboxylate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-chloroaniline with ethyl 2-chloro-4-oxothiophene-3-carboxylate in the presence of a base, such as sodium hydride. These methods have been reported to yield this compound in good yields and high purity.
Propriétés
Formule moléculaire |
C13H12ClNO3S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,15H,2,7H2,1H3 |
Clé InChI |
CQORPYCWAIBZSQ-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)

